3-tert-butyl-5-isoxazolyl acetamide derivatives in medicinal chemistry
3-tert-butyl-5-isoxazolyl acetamide derivatives in medicinal chemistry
Technical Guide: 3-tert-butyl-5-isoxazolyl Acetamide Derivatives in Medicinal Chemistry
Executive Summary: The Scaffold at a Glance
The 3-tert-butyl-5-isoxazolyl acetamide moiety represents a specialized chemotype in medicinal chemistry, distinct from its more common regioisomer (5-tert-butyl-3-isoxazolyl). While the isoxazole ring is a classic bioisostere for amide and ester bonds, the specific substitution pattern of a C3-tert-butyl group and a C5-acetamide tail creates a unique pharmacological profile.
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for two critical reasons:
-
Metabolic Shielding: The bulky tert-butyl group at C3 effectively blocks metabolic oxidation at the most vulnerable position of the isoxazole ring, extending half-life (
). -
Electronic Modulation: The isoxazole core acts as an electron-withdrawing group, increasing the acidity of the acetamide NH, thereby strengthening its hydrogen-bond donor capability in kinase hinge regions or bromodomain acetyl-lysine pockets.
Chemical Space & Structural Properties[1]
Regiochemistry & Nomenclature
It is critical to distinguish between the two primary regioisomers, as their biological targets differ significantly:
-
Isomer A (Target of this Guide): N-(3-(tert-butyl)isoxazol-5-yl)acetamide .
-
Isomer B (Common Commercial Analog): N-(5-(tert-butyl)isoxazol-3-yl)acetamide.
-
Core: 3-amino-5-tert-butylisoxazole (CAS: 55809-36-4).[3]
-
Key Feature: Found in drugs like Quizartinib (urea derivative).
-
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| LogP (Calc) | ~1.8 - 2.2 | Ideal for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for Hinge Binding (Kinases). |
| H-Bond Acceptors | 3 (Isoxazole N, O; Amide CO) | Interacts with water networks or backbone NH. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| pKa (Amide NH) | ~13-14 | Slightly more acidic than phenylacetamides due to the heteroaryl ring. |
Synthetic Pathways & Regiocontrol
Synthesizing the 3-tert-butyl-5-aminoisoxazole core requires overcoming the thermodynamic preference for the alternative isomer.
The Regioselectivity Challenge
The condensation of pivaloylacetonitrile with hydroxylamine typically favors the 3-amino-5-tert-butyl isomer (Isomer B) due to the nucleophilic attack of hydroxylamine on the nitrile carbon. To access the 5-amino-3-tert-butyl core (Isomer A), a different strategy involving 3-bromo-isoxazolines or specific pH control is often required.
Optimized Synthetic Workflow (DOT Diagram)
Caption: Figure 1. Regioselective synthesis of the 5-amino-3-tert-butylisoxazole core via nitrile oxide cycloaddition, avoiding the thermodynamic 3-amino isomer.
Medicinal Chemistry Applications
Kinase Inhibition (Type II Binding)
In Type II kinase inhibitors (e.g., FLT3, VEGFR), the inhibitor occupies the ATP pocket and extends into the allosteric hydrophobic back pocket.
-
The Acetamide: Acts as a linker/hinge binder mimic. The NH forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Cys residue in FLT3).
-
The Isoxazole: Provides a rigid scaffold that orients the R-groups.
-
The tert-Butyl: This is the critical "hydrophobic anchor." In the 3-position, it often sits against the Gatekeeper residue , improving selectivity against kinases with larger gatekeepers.
Epigenetics: BET Bromodomain Mimicry
Isoxazoles are known mimics of Acetyl-Lysine (KAc). The 3-tert-butyl-5-isoxazolyl acetamide mimics the KAc recognition motif recognized by BET bromodomains (BRD4).
-
Mechanism: The isoxazole nitrogen and oxygen mimic the carbonyl oxygen and NH of the acetyl-lysine, anchoring the molecule in the asparagine (Asn140) binding pocket. The tert-butyl group fills the "WPF shelf" hydrophobic region more effectively than a simple methyl group.
SAR Logic Flow (DOT Diagram)
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold.
Detailed Experimental Protocols
Synthesis of N-(3-(tert-butyl)isoxazol-5-yl)acetamide
Note: This protocol assumes the isolation of the 5-amino-3-tert-butylisoxazole intermediate (CAS 59669-59-9).
Reagents:
-
3-(tert-butyl)isoxazol-5-amine (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-(tert-butyl)isoxazol-5-amine (140 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add Triethylamine (280 µL, 2.0 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add Acetyl Chloride (85 µL, 1.2 mmol). The solution may turn slightly yellow or cloudy due to TEA·HCl salt formation.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The amine spot (
) should disappear, and a new amide spot ( ) should appear. -
Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO₂). Elute with a gradient of 0-40% Ethyl Acetate in Hexanes.
-
Yield: Expect 85-95% yield as a white crystalline solid.
Biological Assay: FLT3 Kinase Inhibition (FRET)
To validate the bioactivity of the derivative, a Z'-LYTE™ Kinase Assay (FRET-based) is recommended.
Protocol:
-
Enzyme Prep: Dilute recombinant FLT3 kinase to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Prep: Dissolve the acetamide derivative in 100% DMSO. Prepare 3-fold serial dilutions.
-
Incubation: Add 10 µL of compound and 10 µL of Enzyme/Peptide substrate mixture to a 384-well black plate. Incubate for 1 hour at Room Temp.
-
ATP Start: Add 5 µL of ATP (at
concentration, typically 100-500 µM) to initiate the reaction. -
Detection: After 1 hour, add Development Reagent (Site-specific protease). Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Analysis: Calculate the Emission Ratio. Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
References
-
Synthesis of Isoxazole Cores
- Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery.
- Source: RSC Advances, 2016.
-
URL:[Link]
-
Regioselectivity in Isoxazole Synthesis
- Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimin
- Source: Organic Letters, 2009.
-
URL:[Link]
-
Kinase Inhibitor Profiles (FLT3/Quizartinib Analogs)
- Title: Identification of AC220 (Quizartinib), a uniquely potent, selective, and efficacious FLT3 inhibitor.
-
URL:[Link]
- Note: Describes the urea analog, establishing the biological relevance of the 5-tert-butyl-isoxazolyl scaffold (regioisomer comparison).
-
Commercial Building Block Verification
Sources
- 1. chemscene.com [chemscene.com]
- 2. 59669-59-9|3-(tert-Butyl)isoxazol-5-amine|BLD Pharm [bldpharm.com]
- 3. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
